Potassium (1)-2-hydroxy-4-methylvalerate
Description
Potassium (1)-2-hydroxy-4-methylvalerate is a salt derivative of 2-hydroxy-4-methylpentanoic acid (leucic acid), where the potassium ion replaces the hydrogen of the carboxylic acid group. These salts are typically used in industrial and biomedical research, such as in polymer synthesis or as pharmaceutical intermediates. The parent acid, 2-hydroxy-4-methylpentanoic acid, is a chiral molecule with applications in biodegradable polyhydroxyalkanoates (PHAs) and flavor chemistry .
Properties
CAS No. |
65178-12-3 |
|---|---|
Molecular Formula |
C6H11KO3 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
potassium;2-hydroxy-4-methylpentanoate |
InChI |
InChI=1S/C6H12O3.K/c1-4(2)3-5(7)6(8)9;/h4-5,7H,3H2,1-2H3,(H,8,9);/q;+1/p-1 |
InChI Key |
VSQFWUBOQZORTL-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CC(C(=O)[O-])O.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (1)-2-hydroxy-4-methylvalerate can be synthesized through the neutralization reaction of 2-hydroxy-4-methylvaleric acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium, where the acid and base react to form the potassium salt and water:
2-hydroxy-4-methylvaleric acid+potassium hydroxide→Potassium (1)-2-hydroxy-4-methylvalerate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve the large-scale neutralization of 2-hydroxy-4-methylvaleric acid with potassium hydroxide. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The resulting solution is then evaporated to obtain the solid potassium salt.
Chemical Reactions Analysis
Types of Reactions
Potassium (1)-2-hydroxy-4-methylvalerate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxyl group.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-keto-4-methylvalerate or 2-carboxy-4-methylvalerate.
Reduction: Formation of 2-hydroxy-4-methylvalerol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Potassium (1)-2-hydroxy-4-methylvalerate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a biochemical marker.
Medicine: Investigated for its potential therapeutic effects and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Potassium (1)-2-hydroxy-4-methylvalerate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can influence metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Properties of 2-Hydroxy-4-Methylvalerate Derivatives
*Calculated based on parent acid and potassium substitution.
Flavor and Fragrance Chemistry
Ethyl and methyl esters of 2-hydroxy-4-methylvalerate are critical flavor components in fermented foods:
- Zhenjiang Vinegar : Methyl 2-hydroxy-4-methylvalerate is a dominant volatile, contributing to its aromatic profile .
- Hunan Light-Flavor Baijiu: Ethyl 2-hydroxy-4-methylvalerate is detected at 233.73 ± 12.48 μg/L in fermented grains, imparting sweet, fruity notes .
- Seasoning Samples : Relative ester content (e.g., methyl 2-hydroxy-4-methylvalerate at 3.43%) correlates with flavor intensity in microbial-fermented products .
Key Differentiators
- Salt vs. Acid : The potassium salt offers improved solubility and ionic functionality compared to the parent acid, making it preferable in pharmaceutical formulations.
- Ester vs. Salt: Esters (ethyl/methyl) are volatile and flavor-active, whereas salts are non-volatile and used in material science or as stabilizers.
- Calcium vs. Potassium Salts : Calcium salts (e.g., CAS 93778-33-7) have higher molecular weight and are used in bulk applications, while potassium salts may offer metabolic compatibility in biological systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
